molecular formula C20H17Cl3N4O2S B4571009 ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate

Cat. No.: B4571009
M. Wt: 483.8 g/mol
InChI Key: QJWFSPOQURKXMO-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C20H17Cl3N4O2S and its molecular weight is 483.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.013780 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

The study of hydrogen-bonded supramolecular structures in pyrazolylbenzoates reveals insights into how modifications in the pyrazolyl group and the benzoate moiety impact the formation of one, two, and three-dimensional hydrogen-bonded networks. This research could provide a foundation for understanding how specific substitutions, such as those in "ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate," influence molecular assembly and recognition processes (J. Portilla et al., 2007).

Spectroscopic and Theoretical Studies

Research on the synthesis, spectroscopic, and theoretical studies of related pyrazolylbenzoate derivatives highlights the importance of vibrational spectroscopy and theoretical calculations in determining the structure and reactivity of such compounds. These methods can elucidate the electronic structure, molecular geometry, and interaction potential of "this compound," aiding in the design and synthesis of new materials with desired properties (İ. Koca et al., 2014).

Properties

IUPAC Name

ethyl 4-[[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4O2S/c1-2-29-19(28)12-4-7-15(8-5-12)24-20(30)25-18-17(23)11-27(26-18)10-13-3-6-14(21)9-16(13)22/h3-9,11H,2,10H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWFSPOQURKXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate
Reactant of Route 2
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ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate
Reactant of Route 3
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ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate
Reactant of Route 4
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ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.